dl-Alanyl-dl-asparagine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-(2-aminopropanoylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4/c1-3(8)6(12)10-4(7(13)14)2-5(9)11/h3-4H,2,8H2,1H3,(H2,9,11)(H,10,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUAQNUWXLYFRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)N)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80941962 |

Source

|

| Record name | N-(2-Amino-1-hydroxypropylidene)-4-iminohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31796-57-3, 1999-41-3, 20051-99-4 |

Source

|

| Record name | NSC186899 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1999-41-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89657 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89657 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)-4-iminohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80941962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to dl-Alanyl-dl-asparagine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

dl-Alanyl-dl-asparagine is a dipeptide composed of dl-alanine and dl-asparagine. As a racemic mixture, it represents a unique chemical entity with potential applications in various scientific domains, from fundamental biochemical research to pharmaceutical development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of dl-Alanyl-dl-asparagine. Drawing upon established scientific principles and methodologies, this document aims to serve as a valuable resource for researchers and professionals working with this and similar peptide structures.

Introduction: The Significance of Dipeptides in Scientific Research

Dipeptides, the simplest form of peptides, are gaining increasing attention in biomedical and pharmaceutical research. They can exhibit unique biological activities and serve as important intermediates in the synthesis of more complex molecules.[1] dl-Alanyl-dl-asparagine, as a non-proteinogenic dipeptide due to its racemic nature, offers a unique scaffold for chemical exploration. Understanding its fundamental properties is crucial for unlocking its potential in areas such as drug delivery, cell culture, and metabolic studies.

Chemical Structure and Nomenclature

The foundational step in understanding any chemical entity is a thorough characterization of its structure.

IUPAC Name: 2-(2-aminopropanoylamino)-3-carbamoylpropanoic acid

Synonyms: DL-Ala-DL-Asn, Alanyl-Asparagine

CAS Number: 1999-41-3[2]

Molecular Formula: C₇H₁₃N₃O₄[3]

Molecular Weight: 203.20 g/mol [4]

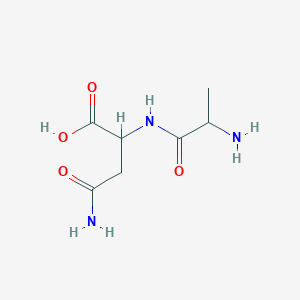

The structure of dl-Alanyl-dl-asparagine consists of an alanine residue linked to an asparagine residue via a peptide bond. The "dl" designation indicates that both the alanine and asparagine components are racemic, meaning they are a 1:1 mixture of their D and L enantiomers. This results in a mixture of four possible stereoisomers: L-Ala-L-Asn, D-Ala-D-Asn, L-Ala-D-Asn, and D-Ala-L-Asn.

Caption: Chemical structure of Alanyl-Asparagine.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of dl-Alanyl-dl-asparagine is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃N₃O₄ | [3] |

| Molecular Weight | 203.20 g/mol | [4] |

| CAS Number | 1999-41-3 | [2] |

| Melting Point | Data not available for the dipeptide. L-Asparagine: 234-235 °C (decomposes). DL-Alanine: ~297 °C (decomposes). | [5][6] |

| Solubility | Soluble in water. Enthalpies of dissolution have been studied in aqueous solutions of acetonitrile, 1,4-dioxane, acetone, and dimethyl sulfoxide. | [4] |

| pKa Values | Data not available for the dipeptide. For L-Asparagine: pKa1 (α-carboxyl) = 2.02, pKa2 (α-amino) = 8.80. For Alanine: pKa1 (α-carboxyl) = 2.34, pKa2 (α-amino) = 9.69. | [7] |

Synthesis of dl-Alanyl-dl-asparagine

The synthesis of dl-Alanyl-dl-asparagine is achieved through standard peptide coupling methodologies. Solid-phase peptide synthesis (SPPS) is a common and efficient method for this purpose. The following is a generalized protocol that can be adapted for the synthesis of this dipeptide.

Caption: Generalized workflow for the solid-phase synthesis of dl-Alanyl-dl-asparagine.

Experimental Protocol: Solid-Phase Peptide Synthesis

Materials:

-

Wang resin

-

Fmoc-dl-Asparagine(Trt)-OH

-

Fmoc-dl-Alanine-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% Piperidine in Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Acetonitrile (ACN)

Procedure:

-

Resin Swelling: Swell the Wang resin in DMF for 1 hour.

-

First Amino Acid Loading:

-

Dissolve Fmoc-dl-Asn(Trt)-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

-

Add the solution to the swollen resin and agitate for 2-4 hours.

-

Wash the resin with DMF, DCM, and Methanol.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

-

Repeat the treatment for 15 minutes.

-

Wash the resin with DMF and DCM.

-

-

Second Amino Acid Coupling:

-

Dissolve Fmoc-dl-Ala-OH (3 eq.), DIC (3 eq.), and OxymaPure (3 eq.) in DMF.

-

Add the solution to the deprotected resin and agitate for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection:

-

Repeat step 3.

-

-

Cleavage and Deprotection:

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) for 2-3 hours.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

-

Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization:

-

Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.

-

Causality Behind Experimental Choices:

-

Fmoc Protecting Group: The use of the base-labile Fmoc group for Nα-protection is standard in modern SPPS due to its mild deprotection conditions, which minimize side reactions.

-

Trityl (Trt) Side-Chain Protection: The acid-labile Trt group is used to protect the side-chain amide of asparagine to prevent side reactions during synthesis.

-

DIC/OxymaPure Coupling Reagents: This combination provides efficient and low-racemization peptide bond formation.

-

TFA Cleavage Cocktail: The strong acid TFA is used to cleave the peptide from the resin and remove the side-chain protecting groups. TIS is included as a scavenger to trap reactive carbocations generated during cleavage.

Characterization and Analytical Methods

Thorough characterization is imperative to confirm the identity and purity of the synthesized dl-Alanyl-dl-asparagine.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: A ¹³C NMR spectrum of dl-Alanyl-dl-asparagine monohydrate is available and can be used for structural verification.[8]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum of dl-Alanyl-dl-asparagine monohydrate is available, showing characteristic amide and carboxylate stretches.[8]

-

Mass Spectrometry (MS): LC-MS/MS is a powerful technique for the identification and quantification of dipeptides.[11] The expected [M+H]⁺ ion for dl-Alanyl-dl-asparagine would be at m/z 204.09. Fragmentation in the mass spectrometer would primarily occur at the peptide bond, yielding characteristic b and y ions that can be used to confirm the sequence.[12]

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for purifying and assessing the purity of dl-Alanyl-dl-asparagine. A C18 column with a water/acetonitrile gradient containing a small amount of TFA is a typical setup.

Biological and Research Applications

While specific biological activities of dl-Alanyl-dl-asparagine are not extensively documented, its constituent amino acids and general dipeptide properties suggest several potential areas of application for researchers.

Cell Culture and Metabolism

-

Nutrient Supplementation: Asparagine is a crucial amino acid for cellular growth and proliferation, particularly for certain cancer cell lines that have a high demand for it. dl-Alanyl-dl-asparagine could serve as a more stable source of asparagine in cell culture media, as dipeptides can be more resistant to degradation than free amino acids.[13]

-

Metabolic Studies: As a stable, isotopically labeled version of this dipeptide could be synthesized, it could be used as a tracer in metabolic studies to investigate asparagine uptake and metabolism in various cell types.

Drug Development and Delivery

-

Prodrug Development: The dipeptide structure can be used as a carrier moiety for drugs to improve their solubility, stability, or targeting. The peptide bond can be designed to be cleaved by specific enzymes at the target site, releasing the active drug.

-

Peptide-Based Therapeutics: While the racemic nature of dl-Alanyl-dl-asparagine may not be ideal for specific receptor binding, it can serve as a scaffold for the development of peptide-based inhibitors or modulators of enzymes involved in asparagine metabolism, such as asparaginase.[14]

Stability and Handling

Storage: dl-Alanyl-dl-asparagine should be stored in a cool, dry place, protected from light and moisture to prevent degradation.

Stability:

-

Deamidation: Asparagine residues in peptides are susceptible to deamidation, a non-enzymatic reaction that converts asparagine to aspartic acid or isoaspartic acid. This can lead to a mixture of products and a loss of biological activity. The rate of deamidation is influenced by pH, temperature, and the surrounding amino acid sequence.[15]

-

Racemization: The chiral centers of the amino acids can undergo racemization over time, particularly under harsh conditions of pH or temperature.[16]

Safety Precautions:

-

Standard laboratory safety practices should be followed when handling dl-Alanyl-dl-asparagine. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

dl-Alanyl-dl-asparagine, while not a naturally occurring dipeptide in proteins, presents a valuable tool for a wide range of scientific investigations. Its synthesis is achievable through well-established peptide chemistry, and its properties can be thoroughly characterized using modern analytical techniques. For researchers in drug development, cell biology, and biochemistry, a solid understanding of this dipeptide's chemical nature is the first step toward harnessing its potential in novel applications. This guide provides a foundational knowledge base to facilitate such endeavors.

References

-

Liquid Chromatography/Mass Spectrometry Methods for Measuring Dipeptide Abundance in Non-Small Cell Lung Cancer. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Thermodynamics of DL-alalnyl-DL-asparagine dissolution in water–organic mixtures at 298.15 K. ResearchGate. Available at: [Link]

-

Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines. PubMed Central. Available at: [Link]

-

LC-MS/MS Peptide Analysis: Complete Protocol. News-Medical.net. Available at: [Link]

-

Amino Acid Racemization. American Chemical Society. Available at: [Link]

-

Racemic d,l-asparagine causes enantiomeric excess of other coexisting racemic d,l-amino acids during recrystallization: a hypothesis accounting for the origin of l-amino acids in the biosphere. Royal Society of Chemistry. Available at: [Link]

-

Video: Peptide Identification Using Tandem Mass Spectrometry. JoVE. Available at: [Link]

-

Racemization of an asparagine residue during peptide deamidation. PubMed. Available at: [Link]

-

Racemic D,L-asparagine causes enantiomeric excess of other coexisting racemic D,L-amino acids during recrystallization: A hypothesis accounting for the origin of L-amino acids in the biosphere. ResearchGate. Available at: [Link]

-

Synthesis of Antioxidant Peptide SCAP1 (Leu-Ala-Asn-Ala-Lys). ResearchGate. Available at: [Link]

-

The dipeptides with interesting biological activities. ResearchGate. Available at: [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

-

Strategy for the Biosynthesis of Short Oligopeptides: Green and Sustainable Chemistry. MDPI. Available at: [Link]

-

DL-Asparagine. PubChem. Available at: [Link]

-

(-)-Asparagine. PubChem. Available at: [Link]

-

Ala-Asn. PubChem. Available at: [Link]

-

DL-N2-ALANYL-DL-ASPARAGINE, MONOHYDRATE. SpectraBase. Available at: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000168). Human Metabolome Database. Available at: [Link]

-

Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

-

NMR Determination of pKa Values for Asp, Glu, His, and Lys Mutants at Each Variable Contiguous Enzyme-Inhibitor Contact Position of the Turkey Ovomucoid Third Domain. PubMed. Available at: [Link]

-

L-Asparagine at BMRB. Biological Magnetic Resonance Bank. Available at: [Link]

-

Sequence and Solution Effects on the Prevalence of d-Isomers Produced by Deamidation. ACS Publications. Available at: [Link]

-

Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion. ResearchGate. Available at: [Link]

-

1H NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

-

L-Asparagine. NIST WebBook. Available at: [Link]

-

Amino acid pKa and pKi values. Isca Biochemicals. Available at: [Link]

-

Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion. PubMed Central. Available at: [Link]

-

Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. PubMed Central. Available at: [Link]

-

Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides. ResearchGate. Available at: [Link]

-

Structural and biophysical aspects of l-asparaginases: a growing family with amazing diversity. National Institutes of Health. Available at: [Link]

-

Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase. PubMed Central. Available at: [Link]

-

Effects of Exogenous L-Asparagine on Poplar Biomass Partitioning and Root Morphology. MDPI. Available at: [Link]

-

L-Asparagine. NIST WebBook. Available at: [Link]

-

L-asparagine. Chemsrc. Available at: [Link]

-

As Extracellular Glutamine Levels Decline, Asparagine Becomes an Essential Amino Acid. Cell Metabolism. Available at: [Link]

-

Amino acids in the cultivation of mammalian cells. PubMed Central. Available at: [Link]

-

Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. PubMed Central. Available at: [Link]

-

Amino Acids - pH & pKa - Titration - Part 3 - Biochemistry for MCAT, DAT, NEET, GCSE. YouTube. Available at: [Link]

Sources

- 1. detectingdesign.com [detectingdesign.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. (-)-Asparagine | C4H8N2O3 | CID 6267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-asparagine | CAS#:70-47-3 | Chemsrc [chemsrc.com]

- 7. iscabiochemicals.com [iscabiochemicals.com]

- 8. spectrabase.com [spectrabase.com]

- 9. compoundchem.com [compoundchem.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000168) [hmdb.ca]

- 11. Liquid Chromatography/Mass Spectrometry Methods for Measuring Dipeptide Abundance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Video: Peptide Identification Using Tandem Mass Spectrometry [jove.com]

- 13. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural and biophysical aspects of l-asparaginases: a growing family with amazing diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis and Purification of dl-Alanyl-dl-asparagine

Foreword: The Rationale of Dipeptide Construction

In the landscape of chemical biology and pharmaceutical development, peptides represent a class of molecules with immense therapeutic potential and specificity. The synthesis of even the simplest of these—dipeptides—is a foundational exercise that demands precision, strategic planning, and a deep understanding of organic chemistry principles. This guide provides an in-depth, experience-driven walkthrough of the synthesis and purification of dl-Alanyl-dl-asparagine, a dipeptide composed of alanine and asparagine residues.

Our approach is rooted in the principles of solution-phase peptide synthesis (LPPS), a classic and highly versatile method that offers excellent scalability and control for smaller peptides.[1][2] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind each experimental choice. We will explore the critical role of protecting groups, the mechanics of peptide bond formation, and the multi-modal purification strategy required to achieve a final product of verifiable purity and identity.

The structure of our target molecule, dl-Alanyl-dl-asparagine, is presented below.

Caption: Chemical structure of Alanyl-Asparagine.

Part 1: The Synthetic Blueprint: A Solution-Phase Strategy

The synthesis of a dipeptide requires the specific formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. Uncontrolled, this reaction would lead to a random polymerization. The core of our strategy, therefore, lies in the judicious use of temporary protecting groups to block reactive sites, directing the reaction to form only the desired dl-Alanyl-dl-asparagine linkage.[1][2][3]

The Pillars of Protection: Selecting the Right Armor

N-Terminal Protection (Alanine): The α-amino group of alanine must be masked to prevent it from reacting with the activated carboxyl group of another alanine molecule. We will employ the tert-Butoxycarbonyl (Boc) group.

-

Rationale: The Boc group is a cornerstone of peptide chemistry, prized for its stability under a wide range of conditions (including saponification of esters) while being readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA).[4] This orthogonality is key to a successful multi-step synthesis.[3][5]

C-Terminal Protection (Asparagine): The α-carboxyl group of asparagine must be protected to prevent it from reacting with the amino group of another asparagine. A simple methyl ester (-OMe) is an effective choice.

-

Rationale: Esterification is a straightforward and robust method for carboxyl protection. The methyl ester is stable during the peptide coupling step but can be selectively cleaved under basic conditions (saponification) without disturbing the acid-labile Boc and Trt groups.[2]

Side-Chain Protection (Asparagine): The side-chain amide of asparagine presents a potential liability. Under the acidic conditions of activation with carbodiimides, it can undergo dehydration to form a nitrile, an undesirable side product. To prevent this, we will protect the amide nitrogen with a Trityl (Trt) group.

-

Rationale: The bulky Trityl group provides excellent steric hindrance, preventing side reactions.[6] Crucially, like the Boc group, it is cleaved under acidic conditions (TFA), allowing for simultaneous deprotection of the N-terminus and the side chain in a single, efficient step.

Forging the Link: The Art of Peptide Coupling

With the reactive groups appropriately masked, the central event is the formation of the peptide bond. This reaction is not spontaneous and requires the "activation" of the carboxyl group of Boc-dl-alanine.[7]

-

Chosen Reagents: We will use a classic and cost-effective combination: N,N'-Dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive.

-

Mechanism of Action: DCC reacts with the carboxylic acid of Boc-dl-alanine to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange into a stable N-acylurea. The additive, HOBt, intercepts this intermediate to form a less reactive but more selective HOBt-ester. This activated ester then reacts cleanly with the free amino group of dl-asparagine(Trt)-OMe to form the peptide bond.[8][9] The primary benefit of HOBt is the significant suppression of racemization, ensuring the stereochemical integrity of the product.[9]

Experimental Protocol: Synthesis and Deprotection

The overall workflow is a three-stage process: coupling, C-terminal deprotection, and final N-terminal/side-chain deprotection.

Caption: Workflow for the synthesis of dl-Alanyl-dl-asparagine.

Step 1: Synthesis of Boc-dl-Alanyl-dl-Asparagine(Trt)-OMe

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂), dissolve Boc-dl-alanine (1.0 eq) and H-dl-asparagine(Trt)-OMe (1.0 eq) in anhydrous Dimethylformamide (DMF).

-

Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution and cool the flask to 0°C in an ice bath.

-

Coupling: Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DMF to the cooled reaction mixture.

-

Reaction: Allow the mixture to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 24 hours. A white precipitate, dicyclohexylurea (DCU), will form.

-

Work-up: Filter off the DCU precipitate and wash it with cold DMF. Dilute the filtrate with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

| Reagent | Molar Mass ( g/mol ) | Equivalents |

| Boc-dl-alanine | 189.21 | 1.0 |

| H-dl-Asn(Trt)-OMe | 388.46 | 1.0 |

| HOBt | 135.12 | 1.1 |

| DCC | 206.33 | 1.1 |

Step 2 & 3: Sequential Deprotection

-

Saponification (C-Terminal): Dissolve the crude protected dipeptide from Step 1 in a mixture of methanol and water. Cool to 0°C and add 1M NaOH solution dropwise. Monitor the reaction by TLC. Upon completion, neutralize with 1M HCl and extract the product into ethyl acetate. Dry and concentrate to yield Boc-dl-Ala-dl-Asn(Trt)-OH.

-

Acidolysis (N-Terminal & Side-Chain): Dissolve the product from the previous step in a solution of 95% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Stir at room temperature for 2-3 hours.

-

Isolation: Remove the solvent under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the crude dl-Alanyl-dl-asparagine as its TFA salt. Collect the solid by filtration.

Part 2: Achieving Purity: A Multi-Step Purification Protocol

The crude product obtained from synthesis is a mixture containing the target dipeptide, residual reagents, and byproducts.[10] A robust, multi-step purification strategy is therefore not optional, but essential for obtaining a product suitable for scientific applications.

Primary Purification via Ion-Exchange Chromatography (IEX)

-

Principle of Separation: IEX separates molecules based on their net surface charge.[10][11] Our dipeptide is zwitterionic, possessing both a positive charge (α-amino group) and a negative charge (α-carboxyl group). By manipulating the pH of the mobile phase, we can control the net charge of the dipeptide and its interaction with a charged stationary phase (the resin).[12] This technique is highly effective for separating the charged peptide from neutral organic impurities and excess, uncharged reagents.[13][14]

Experimental Protocol: Cation-Exchange Chromatography

-

Column Preparation: A strong cation exchange resin (e.g., Dowex 50WX8) is slurried in a starting buffer (e.g., 20 mM citrate buffer, pH 2.5) and packed into a chromatography column. The column is equilibrated by washing with several column volumes of the starting buffer.

-

Sample Loading: The crude peptide TFA salt is dissolved in a minimal volume of the starting buffer. At this low pH, the carboxyl group is protonated (neutral) and the amino group is protonated (positive), giving the dipeptide a net positive charge, which allows it to bind strongly to the negatively charged resin.

-

Washing: The column is washed with the starting buffer to elute any neutral or negatively charged impurities.

-

Elution: The bound dipeptide is eluted from the column using a gradient of increasing pH or increasing salt concentration.[12] A linear pH gradient (e.g., from pH 2.5 to 7.0) is often effective. As the pH increases, the carboxyl group deprotonates, reducing the net positive charge of the peptide and weakening its interaction with the resin, causing it to elute.

-

Fraction Collection: Fractions are collected and analyzed (e.g., by UV absorbance at 220 nm) to identify those containing the peptide.

Final Polishing via Recrystallization

-

Principle of Separation: Recrystallization is a powerful technique for purifying solid compounds. It relies on the differences in solubility of the target compound and its impurities in a given solvent system at different temperatures.[15] For peptides, this can be an excellent final polishing step to remove trace impurities and obtain a highly ordered, crystalline solid.[16][17]

Experimental Protocol: Recrystallization

-

Solvent Selection: The peptide-containing fractions from IEX are pooled and lyophilized. The resulting solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble (e.g., water).

-

Induce Crystallization: A second solvent (an "anti-solvent") in which the peptide is poorly soluble (e.g., ethanol or isopropanol) is slowly added to the hot solution until it becomes slightly turbid.[18]

-

Crystal Growth: The solution is allowed to cool slowly to room temperature, and then further cooled in a refrigerator or ice bath. This slow cooling process encourages the formation of pure crystals, leaving impurities behind in the solvent (mother liquor).

-

Isolation: The pure crystals of dl-Alanyl-dl-asparagine are collected by vacuum filtration, washed with a small amount of the cold anti-solvent, and dried under vacuum.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scispace.com [scispace.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. biosynth.com [biosynth.com]

- 6. peptide.com [peptide.com]

- 7. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 8. bachem.com [bachem.com]

- 9. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 10. ionresins.alfa-chemistry.com [ionresins.alfa-chemistry.com]

- 11. gilson.com [gilson.com]

- 12. waters.com [waters.com]

- 13. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. downstreamcolumn.com [downstreamcolumn.com]

- 15. cambrex.com [cambrex.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Characteristics of dl-Alanyl-dl-asparagine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of dl-Alanyl-dl-asparagine, a dipeptide of interest in various scientific and pharmaceutical research domains. This document is structured to offer not just a compilation of data, but a practical and in-depth understanding of the properties that govern the behavior of this molecule. It is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols. While specific experimental data for some properties of dl-Alanyl-dl-asparagine are not extensively reported in publicly accessible literature, this guide furnishes the methodologies to determine these characteristics, thereby ensuring a self-validating framework for its application.

Introduction: The Scientific Context of dl-Alanyl-dl-asparagine

Dipeptides, the simplest protein building blocks, are gaining increasing attention for their unique physiological roles and potential as therapeutic agents. dl-Alanyl-dl-asparagine, a dipeptide composed of alanine and asparagine, presents a unique combination of a small, non-polar residue and a polar, amide-containing residue. This structure imparts specific physicochemical properties that are critical to its solubility, stability, and interactions in biological systems. A thorough understanding of these characteristics is paramount for its effective use in research and development, from formulation development to analytical method design.

Molecular Structure and Basic Properties

The fundamental identity of dl-Alanyl-dl-asparagine is defined by its molecular structure and associated basic properties.

Chemical Structure

The chemical structure of dl-Alanyl-dl-asparagine consists of an alanine residue linked to an asparagine residue via a peptide bond. The "dl" designation indicates that the compound is a racemic mixture of the D- and L-isomers of both alanine and asparagine.

Caption: Chemical structure of dl-Alanyl-dl-asparagine.

Core Molecular Data

A summary of the fundamental molecular properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅N₃O₅ | [1] |

| Molecular Weight | 221.215 g/mol | [1] |

| CAS Number | 194801-69-9 (monohydrate) | [1] |

Thermodynamic and Solubility Characteristics

The solubility of dl-Alanyl-dl-asparagine is a critical parameter influencing its handling, formulation, and bioavailability.

Enthalpy of Dissolution

Calorimetric studies have been conducted to determine the enthalpies of dissolution of dl-Alanyl-dl-asparagine in various aqueous-organic mixtures. These studies provide insights into the energetic changes that occur when the dipeptide dissolves and how co-solvents can modulate its solubility. For instance, the standard enthalpy of dissolution in water has been reported, and the transfer enthalpies to mixtures containing acetonitrile, dioxane, acetone, and dimethyl sulfoxide have been investigated.[2][3][4]

Solubility Profile

Experimental Protocol for Solubility Determination

To quantitatively determine the aqueous solubility of dl-Alanyl-dl-asparagine, a standardized shake-flask method can be employed.

Objective: To determine the equilibrium solubility of dl-Alanyl-dl-asparagine in aqueous buffers of varying pH.

Materials:

-

dl-Alanyl-dl-asparagine monohydrate

-

Phosphate buffer solutions (pH 3, 5, 7, 9)

-

Deionized water

-

Shaking incubator

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 210 nm)

-

Analytical balance

-

pH meter

Procedure:

-

Prepare a series of saturated solutions by adding an excess of dl-Alanyl-dl-asparagine to each pH buffer in separate sealed vials.

-

Equilibrate the vials in a shaking incubator at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant from each vial.

-

Dilute the aliquots with the corresponding buffer to a concentration within the linear range of the analytical method.

-

Quantify the concentration of dl-Alanyl-dl-asparagine in the diluted samples using a validated HPLC method.

-

Calculate the original solubility in mg/mL or mol/L for each pH.

Caption: Workflow for experimental solubility determination.

Acid-Base Properties: pKa Values and Isoelectric Point

The ionization state of dl-Alanyl-dl-asparagine, governed by its pKa values, is crucial for its solubility, stability, and interaction with other molecules.

Predicted pKa Values

Experimentally determined pKa values for dl-Alanyl-dl-asparagine are not readily found in the literature. However, they can be estimated based on the pKa values of the constituent amino acids and the influence of the peptide bond. The dipeptide has two primary ionizable groups: the N-terminal amino group and the C-terminal carboxyl group.

-

α-Carboxyl group (C-terminus): Expected pKa ~3-4

-

α-Amino group (N-terminus): Expected pKa ~8-9

Various computational methods can be employed to predict the pKa values of dipeptides with reasonable accuracy.[2][5]

Experimental Protocol for pKa Determination

Potentiometric titration is a standard and reliable method for the experimental determination of pKa values.

Objective: To determine the pKa values of the ionizable groups of dl-Alanyl-dl-asparagine.

Materials:

-

dl-Alanyl-dl-asparagine monohydrate

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water (degassed)

-

Potentiometer with a calibrated pH electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Accurately weigh a known amount of dl-Alanyl-dl-asparagine and dissolve it in a known volume of deionized water.

-

Acidify the solution to a low pH (e.g., pH 2) with the standardized HCl solution to ensure all ionizable groups are protonated.

-

Titrate the solution with the standardized NaOH solution, adding small, precise increments.

-

Record the pH of the solution after each addition of NaOH.

-

Continue the titration until a high pH (e.g., pH 12) is reached.

-

Plot the pH of the solution as a function of the volume of NaOH added.

-

The pKa values correspond to the pH at the midpoints of the buffer regions in the titration curve. The isoelectric point (pI) can be calculated as the average of the two pKa values.

Physical Properties: Melting Point

The melting point is a key indicator of the purity and physical state of a solid compound.

Expected Melting Point

A specific melting point for dl-Alanyl-dl-asparagine is not consistently reported in readily available chemical databases. As a reference, the melting points of the constituent amino acids are:

The melting point of the dipeptide is expected to be in a similar range and likely accompanied by decomposition.

Experimental Protocol for Melting Point Determination

The melting point can be determined using a standard melting point apparatus.

Objective: To determine the melting point of dl-Alanyl-dl-asparagine monohydrate.

Materials:

-

dl-Alanyl-dl-asparagine monohydrate

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the dl-Alanyl-dl-asparagine sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the substance first begins to melt and the temperature at which it is completely melted. This range is the melting point. Note any signs of decomposition.

Stability Profile

The stability of dl-Alanyl-dl-asparagine is a critical consideration for its storage, formulation, and application.

Key Degradation Pathways

The primary chemical instability of peptides containing asparagine is the deamidation of the asparagine side chain. This can occur via two main pathways:

-

Direct Hydrolysis: The amide group of the asparagine side chain is directly hydrolyzed to a carboxylic acid, forming an aspartic acid residue.[9]

-

Succinimide-mediated Deamidation: The backbone amide nitrogen attacks the side-chain carbonyl carbon, forming a cyclic succinimide intermediate. This intermediate can then hydrolyze to form both α-aspartyl and β-isoaspartyl linkages.[9][10][11]

The rate of deamidation is influenced by pH, temperature, and the sequence of neighboring amino acids.[9][10][11]

Caption: Major degradation pathways of the asparagine residue.

Experimental Protocol for Stability Testing

A forced degradation study can be conducted to identify the degradation products and understand the stability of dl-Alanyl-dl-asparagine under various stress conditions.

Objective: To assess the stability of dl-Alanyl-dl-asparagine under acidic, basic, oxidative, and thermal stress.

Materials:

-

dl-Alanyl-dl-asparagine monohydrate solution

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-MS system

-

Temperature-controlled chambers

Procedure:

-

Prepare solutions of dl-Alanyl-dl-asparagine in water.

-

Expose the solutions to the following stress conditions in separate experiments:

-

Acidic: Add HCl to achieve a low pH (e.g., 1-2) and incubate at an elevated temperature (e.g., 60 °C).

-

Basic: Add NaOH to achieve a high pH (e.g., 12-13) and incubate at room temperature.

-

Oxidative: Add H₂O₂ and incubate at room temperature.

-

Thermal: Incubate a neutral solution at an elevated temperature (e.g., 60 °C).

-

-

At various time points, withdraw samples and neutralize them if necessary.

-

Analyze the samples by HPLC-MS to separate and identify the parent compound and any degradation products.[12][13][14]

-

Quantify the remaining parent compound to determine the degradation rate.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of dl-Alanyl-dl-asparagine.

Purity Determination

The purity of dl-Alanyl-dl-asparagine is typically assessed using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the purity of a dl-Alanyl-dl-asparagine sample.

Method: Reversed-Phase HPLC (RP-HPLC) with UV detection.

Typical Conditions:

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from low to high percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210-220 nm

-

Injection Volume: 10 µL

Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.[15][16]

Identity Confirmation

Mass spectrometry (MS) is the primary technique for confirming the molecular weight and thus the identity of dl-Alanyl-dl-asparagine.

Objective: To confirm the identity of dl-Alanyl-dl-asparagine.

Method: Electrospray Ionization Mass Spectrometry (ESI-MS).

Procedure:

-

Introduce a solution of the sample into the ESI-MS instrument.

-

Acquire the mass spectrum in positive ion mode.

-

The expected [M+H]⁺ ion for C₇H₁₃N₃O₄ (the anhydrous form) is m/z 204.09. For the monohydrate, fragmentation may be observed.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the dipeptide by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.[17]

Conclusion

This technical guide has provided a detailed examination of the key physicochemical characteristics of dl-Alanyl-dl-asparagine. While some experimental values are not widely published, the provided methodologies offer a clear path for their determination. A comprehensive understanding of its molecular properties, solubility, acid-base behavior, physical state, and stability is fundamental for any researcher or professional working with this dipeptide. The experimental protocols and analytical methods described herein serve as a robust framework for ensuring the quality, consistency, and effective application of dl-Alanyl-dl-asparagine in scientific and developmental endeavors.

References

-

Touré, O., Dussap, C., & Lebert, A. (2013). Comparison of Predicted pKa Values for Some Amino-Acids, Dipeptides and Tripeptides, Using COSMO-RS, ChemAxon and ACD/Labs Methods. Oil & Gas Science and Technology – Revue d’IFP Energies nouvelles, 68(2), 281-297. [Link]

-

Kozlowski, L. P. (2021). IPC 2.0: prediction of isoelectric point and pKa dissociation constants for proteins and peptides in the entire pH range. Nucleic Acids Research, 49(W1), W28-W34. [Link]

-

PubChem. (n.d.). dl-Alanine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Capasso, S., Mazzarella, L., Sica, F., & Zagari, A. (1994). Deamidation of asparagine residues: direct hydrolysis versus succinimide-mediated deamidation mechanisms. The Journal of Physical Chemistry, 98(4), 1111-1120. [Link]

-

PubChem. (n.d.). dl-Asparagine. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]

-

Sanz-Nebot, V., Toro, I., Benavente, F., & Barbosa, J. (2002). pKa values of peptides in aqueous and aqueous-organic media. Prediction of chromatographic and electrophoretic behaviour. Journal of Chromatography A, 942(1-2), 145-156. [Link]

-

Nugrahadi, P. P., Hinrichs, W. L. J., Frijlink, H. W., Schöneich, C., & Avanti, C. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 935. [Link]

-

Takahashi, O., Kirikoshi, R., & Manabe, N. (2020). Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy. International Journal of Molecular Sciences, 21(19), 7071. [Link]

-

ResearchGate. (2009). Deamidation of Asparagine Residues: Direct Hydrolysis versus Succinimide-Mediated Deamidation Mechanisms. [Link]

-

LCGC International. (2023). New Method Developed for Comprehensive Analysis of Dipeptides. [Link]

-

SciSpace. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. [Link]

-

Aldeghi, M., He, X., Bodkin, M. J., & Biggin, P. C. (2021). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. Journal of Chemical Theory and Computation, 17(10), 6523-6538. [Link]

-

MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. [Link]

-

ResearchGate. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]

-

White, H. B., & Zuo, C. (2021). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. Molecules, 26(11), 3169. [Link]

-

OUCI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]

-

ResearchGate. (2015). Thermodynamics of DL-alalnyl-DL-asparagine dissolution in water–organic mixtures at 298.15 K. [Link]

-

ResearchGate. (2011). Enthalpies of solution of DL-alpha-alanyl-DL-alpha-asparagine in aqueous alcohols at 298.15 K. [Link]

-

Xi'an C-Rich Biotech Co., Ltd. (n.d.). DL-Asparagine monohydrate. [Link]

-

SpectraBase. (n.d.). DL-N2-ALANYL-DL-ASPARAGINE, MONOHYDRATE. [Link]

-

PubChem. (n.d.). DL-Asparagine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2019). Solubility of L-asparagine monohydrate in water and water-isopropanol mixed solvents: Measurements and thermodynamic modelling. [Link]

-

KISTI. (n.d.). Enthalpies of solution of dl-α-alanyl-dl-α-asparagine in aqueous alcohols at 298.15K. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Comparison of Predicted pKa Values for Some Amino-Acids, Dipeptides and Tripeptides, Using COSMO-RS, ChemAxon and ACD/Labs Methods | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. portlandpress.com [portlandpress.com]

- 7. Thermo Scientific Chemicals DL-Asparagine monohydrate, 98% | Fisher Scientific [fishersci.ca]

- 8. DL-Asparagine monohydrate - 氨基酸 - 西典实验 [seedior.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of Deamidation of Asparagine Residues and Effects of Main-Chain Conformation on Activation Energy | MDPI [mdpi.com]

- 12. biosynth.com [biosynth.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 15. bachem.com [bachem.com]

- 16. Peptide Purity Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 17. spectrabase.com [spectrabase.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Aqueous Stability of dl-Alanyl-dl-Asparagine

Abstract

The dipeptide dl-alanyl-dl-asparagine, like many peptides containing asparagine residues, is susceptible to chemical degradation in aqueous solutions, which can impact its efficacy and shelf-life in therapeutic and research applications. This guide provides a comprehensive analysis of the stability profile of dl-alanyl-dl-asparagine. We will explore the primary degradation pathways, with a focus on asparagine deamidation, and elucidate the critical factors influencing reaction kinetics, including pH, temperature, and buffer composition. Furthermore, this document details robust analytical methodologies for monitoring stability and outlines practical strategies for formulation development to mitigate degradation and enhance the long-term stability of this dipeptide.

Introduction: The Challenge of Asparagine-Containing Peptides

dl-Alanyl-dl-asparagine is a simple dipeptide, yet it serves as an excellent model for understanding a critical challenge in peptide and protein chemistry: the instability of the asparagine (Asn) residue. The side-chain amide of asparagine is prone to non-enzymatic deamidation, a chemical modification that converts the neutral Asn residue into a negatively charged aspartic acid (Asp) or isoaspartic acid (isoAsp) residue.[1][2] This alteration introduces a negative charge, which can lead to significant changes in the peptide's structure, function, and potential immunogenicity.[3] For scientists developing peptide-based therapeutics or using peptides in cell culture media, understanding and controlling this degradation is paramount to ensuring product quality, safety, and performance.

The Chemistry of Degradation: Pathways and Mechanisms

The degradation of dl-alanyl-dl-asparagine in an aqueous environment is primarily governed by two chemical processes: deamidation of the asparagine residue and, to a lesser extent, hydrolysis of the peptide bond.

Primary Degradation Pathway: Asparagine Deamidation

Deamidation is the most significant chemical degradation pathway for asparagine-containing peptides under typical physiological and formulation conditions.[4] The reaction rate is highly dependent on factors like pH, temperature, and the specific amino acid sequence.[1][5]

Mechanism via Succinimide Intermediate:

Under neutral to basic conditions (pH > 5), the deamidation of asparagine proceeds primarily through the formation of a five-membered cyclic succinimide (or cyclic imide) intermediate.[2][4][6] This is the rate-limiting step in the overall process.[6] The reaction is initiated by a nucleophilic attack from the nitrogen atom of the C-terminally flanking peptide bond on the carbonyl carbon of the asparagine side chain.[6][7]

The succinimide intermediate is metastable and subsequently undergoes rapid hydrolysis.[2] The hydrolysis can occur at either of the two carbonyl carbons of the imide ring, leading to two distinct products:

-

α-Aspartyl dipeptide: The native peptide structure where asparagine is replaced by aspartic acid.

-

β-Isoaspartyl dipeptide: A structural isomer containing an isoaspartate residue, where the peptide backbone is linked through the side-chain carboxyl group of the original asparagine.[1]

Typically, the formation of the isoaspartyl product is favored over the aspartyl product.[8]

Figure 2: Relationship between key factors and degradation pathways.

Analytical Methodologies for Stability Assessment

A robust stability-indicating analytical method is essential to accurately quantify the parent dipeptide and its degradation products. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), is the gold standard for this purpose. [2][4]

| Technique | Purpose | Key Advantages |

|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Separation and Quantification | Excellent resolution for separating the parent peptide from its more polar deamidated products (Asp and isoAsp forms). [1]Allows for precise quantification over time. |

| Mass Spectrometry (MS) | Identification and Confirmation | Unambiguously identifies degradation products by detecting the characteristic mass shift. Deamidation results in a mass increase of +0.984 Da. [9]Tandem MS (MS/MS) can confirm the exact site of modification. [9] |

| Ion-Exchange Chromatography (IEX) | Orthogonal Separation | Separates molecules based on charge. [3]Since deamidation introduces a negative charge, IEX can effectively resolve the parent peptide from its acidic degradants. |

Experimental Protocol: A Typical HPLC-Based Stability Study

This protocol outlines a self-validating system for assessing the stability of dl-alanyl-dl-asparagine in an aqueous solution.

Objective: To determine the degradation kinetics of dl-alanyl-dl-asparagine at a specific pH and temperature.

Materials:

-

dl-Alanyl-dl-asparagine standard

-

HPLC-grade water and acetonitrile

-

Trifluoroacetic acid (TFA)

-

Buffer salts (e.g., sodium phosphate)

-

pH meter

-

Incubator or water bath

-

HPLC system with UV detector

-

C18 RP-HPLC column

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of dl-alanyl-dl-asparagine (e.g., 1 mg/mL) in the desired aqueous buffer (e.g., 50 mM sodium phosphate, pH 7.4).

-

Filter the solution through a 0.22 µm filter.

-

-

Stability Study Initiation (Time Zero):

-

Immediately after preparation, take an aliquot of the solution for the initial time point (T=0).

-

Analyze this T=0 sample by HPLC to determine the initial peak area of the parent dipeptide. This serves as the 100% reference.

-

-

Incubation:

-

Place the remaining solution in a tightly sealed vial in a temperature-controlled incubator (e.g., 37°C).

-

-

Time-Point Sampling:

-

At predetermined intervals (e.g., 1, 3, 7, 14, and 28 days), withdraw an aliquot from the incubated solution.

-

Store samples at -20°C or colder until analysis to halt further degradation.

-

-

HPLC Analysis:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient appropriate for separating the polar products from the parent peptide (e.g., 0-30% B over 20 minutes).

-

Detection: UV at 214 nm.

-

Inject all samples (T=0 and subsequent time points) in the same analytical run to ensure consistency.

-

-

Data Analysis:

-

Identify the peak corresponding to the intact dl-alanyl-dl-asparagine and the new peaks corresponding to the degradation products (which will typically have shorter retention times).

-

Calculate the percentage of the remaining parent dipeptide at each time point relative to the T=0 sample.

-

Plot the natural logarithm of the percentage remaining versus time. The slope of this line corresponds to the pseudo-first-order degradation rate constant (k).

-

Sources

- 1. Deamidation - Wikipedia [en.wikipedia.org]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. Deamidation Analysis - Creative Proteomics [creative-proteomics.com]

- 4. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Engineering deamidation-susceptible asparagines leads to improved stability to thermal cycling in a lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Formulation considerations for proteins susceptible to asparagine deamidation and aspartate isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-Based Prediction of Asparagine and Aspartate Degradation Sites in Antibody Variable Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Metabolic Enigma: A Technical Guide to Elucidating the Biological Role of DL-Alanyl-DL-Asparagine

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Metabolic Territories

In the intricate landscape of cellular metabolism, the roles of canonical L-amino acids and their derived dipeptides are well-documented. However, the metabolic significance of dipeptides containing D-amino acids, such as DL-alanyl-DL-asparagine, remains a frontier of scientific inquiry. The presence of a D-amino acid introduces a stereochemical complexity that could confer unique metabolic fates and biological activities. D-amino acids are known to be key components of bacterial cell walls and have been identified as signaling molecules in mammals, involved in processes ranging from neurotransmission to immune responses[1][2][3]. This guide provides a comprehensive experimental framework for pioneering the investigation of the uncharacterized dipeptide, DL-alanyl-DL-asparagine. We will proceed from foundational principles to detailed experimental protocols, equipping researchers with the tools to dissect its metabolic journey and potential cellular impact.

Part 1: Theoretical Framework and Hypothesis Generation

Deconstructing the Components: Alanine and Asparagine Stereoisomers

A logical starting point for our investigation is to consider the known roles of the constituent amino acids in their L- and D-forms.

-

Alanine: L-alanine is a central player in cellular energy metabolism, linking glycolysis and the citric acid cycle through its reversible transamination to pyruvate[4]. In contrast, D-alanine is primarily associated with microbial physiology as a crucial component of peptidoglycan, making the bacterial cell wall resistant to many proteases[2][3]. Mammals possess the enzyme D-amino acid oxidase (DAO), which can catabolize D-amino acids, suggesting a potential degradation pathway for D-alanine released from the dipeptide[1][5].

-

Asparagine: L-asparagine is not merely a building block for proteins; it is a critical regulator of cellular adaptation to metabolic stress, particularly glutamine deprivation[6][7][8]. Its synthesis, catalyzed by asparagine synthetase (ASNS), is vital for the survival of many cancer cells[9][10]. The role of D-asparagine is less clear, though D-aspartate, a closely related D-amino acid, is involved in neurogenesis and endocrine function[5].

Hypothesizing Metabolic Fates

The central question is how a cell would process a dipeptide with mixed stereochemistry. We can propose several plausible, non-mutually exclusive pathways:

-

Extracellular Hydrolysis: The dipeptide may be cleaved in the extracellular space by ectoenzymes, releasing DL-alanine and DL-asparagine into the medium. The cell would then transport the individual amino acids. This is a common mechanism for dipeptide utilization in mammalian cell culture[11].

-

Intact Transport and Intracellular Hydrolysis: The dipeptide could be transported into the cell via di- and tripeptide transporters such as PepT1 and PepT2[12]. Once inside, cytosolic peptidases would hydrolyze it.

-

Direct Biological Activity: It is conceivable that the intact dipeptide has a signaling role, perhaps by interacting with cell surface receptors or intracellular proteins.

The subsequent fate of the released amino acids would likely follow their known metabolic pathways, with the D-isomers being potential substrates for DAO.

Postulating Cellular Effects

Given the known functions of its constituents, we can hypothesize that DL-alanyl-DL-asparagine could influence several key cellular processes:

-

Cell Proliferation and Survival: By providing a source of L-alanine and L-asparagine, the dipeptide could support cell growth. The L-asparagine component may be particularly important in promoting survival under conditions of glutamine starvation[13].

-

Stress Response: The availability of asparagine is known to modulate the integrated stress response[9]. Investigating the effect of DL-alanyl-DL-asparagine on markers of this pathway, such as ATF4, is a logical step[7].

-

Metabolic Reprogramming: The introduction of both alanine and asparagine could alter the cellular metabolome, for instance, by influencing anaplerotic fluxes into the TCA cycle.

Part 2: An Experimental Roadmap for Characterization

This section outlines a series of experimental workflows designed to systematically test the hypotheses generated above.

Workflow 1: Characterizing Dipeptide Uptake and Hydrolysis

The initial and most critical step is to determine how the cell interacts with DL-alanyl-DL-asparagine.

Objective: To quantify the uptake of the dipeptide and determine the location of its hydrolysis.

Methodology: LC-MS Based Uptake and Hydrolysis Assay

-

Cell Culture: Culture the cells of interest (e.g., a cancer cell line known to have high metabolic activity) in a standard growth medium.

-

Experimental Setup: Plate cells to achieve 80-90% confluency on the day of the experiment.

-

Incubation: Wash the cells with a buffer (e.g., HBSS) and then incubate them with a known concentration of DL-alanyl-DL-asparagine (e.g., 1 mM) in the same buffer.

-

Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect both the extracellular medium and the cell lysate.

-

Sample Preparation:

-

Extracellular Medium: Precipitate proteins with cold methanol.

-

Cell Lysate: Scrape cells in a methanol/water solution and subject them to freeze-thaw cycles to ensure complete lysis.

-

-

LC-MS Analysis: Analyze the prepared samples using a liquid chromatography-mass spectrometry (LC-MS) system to quantify the concentrations of:

-

Intact DL-alanyl-DL-asparagine

-

Alanine (both L- and D-isomers if a chiral column is used)

-

Asparagine (both L- and D-isomers if a chiral column is used)

-

-

Data Analysis and Interpretation:

-

A decrease in the extracellular concentration of the dipeptide over time indicates uptake.

-

An increase in extracellular alanine and asparagine suggests extracellular hydrolysis.

-

An increase in intracellular intact dipeptide confirms transport, while an increase in intracellular amino acids points to intracellular hydrolysis.

-

Table 1: Hypothetical Results of Uptake/Hydrolysis Assay

| Time (min) | Extracellular Dipeptide (µM) | Intracellular Dipeptide (µM) | Extracellular L-Ala (µM) | Intracellular L-Ala (µM) |

| 0 | 1000 | 0 | 0 | 50 |

| 15 | 850 | 50 | 25 | 150 |

| 30 | 700 | 75 | 50 | 250 |

| 60 | 500 | 100 | 100 | 400 |

Diagram 1: Workflow for Characterizing Dipeptide Uptake and Hydrolysis

Caption: Workflow for dipeptide uptake and hydrolysis analysis.

Workflow 2: Tracing the Metabolic Fate

Once the mode of uptake is established, the next step is to trace where the constituent amino acids are utilized within the cell.

Objective: To track the incorporation of alanine and asparagine from the dipeptide into downstream metabolic pathways.

Methodology: Stable Isotope Tracing and Metabolomics

-

Synthesis of Labeled Dipeptide: Synthesize DL-alanyl-DL-asparagine with stable isotopes, for example, using U-13C-L-alanine and U-13C-L-asparagine.

-

Cell Culture and Labeling: Culture cells as in Workflow 1. Replace the standard medium with a medium containing the labeled dipeptide.

-

Metabolite Extraction: After a defined period of incubation (e.g., 24 hours), extract metabolites from the cells.

-

GC-MS or LC-MS Analysis: Analyze the extracts to measure the incorporation of the 13C label into various metabolites, including:

-

TCA cycle intermediates (e.g., citrate, succinate, malate)

-

Other amino acids (e.g., glutamate, aspartate)

-

Glycolytic intermediates (e.g., pyruvate, lactate)

-

-

Data Analysis: Use software for isotopologue distribution analysis to map the metabolic fluxes from the labeled precursors.

Diagram 2: Potential Metabolic Fates of Labeled Dipeptide Components

Caption: Hypothesized metabolic pathways for dipeptide components.

Workflow 3: Assessing Cellular Phenotypes

The final piece of the puzzle is to understand the functional consequences of metabolizing this dipeptide.

Objective: To determine the effect of DL-alanyl-DL-asparagine on cell proliferation, survival, and stress responses.

Methodology: Phenotypic Assays

-

Experimental Conditions: Culture cells in a basal medium, a medium lacking glutamine, and a medium lacking both glutamine and asparagine. Supplement these with varying concentrations of DL-alanyl-DL-asparagine.

-

Proliferation Assay:

-

Seed cells at a low density.

-

At 24, 48, and 72 hours, quantify cell numbers using a method like the MTT assay or direct cell counting.

-

-

Apoptosis Assay:

-

After 24 hours of treatment, stain cells with Annexin V and propidium iodide and analyze by flow cytometry to distinguish between live, apoptotic, and necrotic cells.

-

-

Western Blot for Stress Markers:

-

After a shorter treatment period (e.g., 6-12 hours), lyse the cells and perform Western blotting to detect the expression levels of key stress response proteins, such as ATF4 and its downstream target, ASNS.

-

Table 2: Expected Phenotypic Outcomes

| Condition | Proliferation | Apoptosis | ATF4 Expression |

| Basal Medium | Normal | Low | Basal |

| -Gln | Reduced | High | High |

| -Gln + Dipeptide | Rescued | Low | Reduced |

| -Gln/-Asn | Very Low | Very High | Very High |

| -Gln/-Asn + Dipeptide | Partially Rescued | Reduced | Reduced |

Part 3: Data Integration and Future Directions

The true power of this research strategy lies in integrating the findings from all three workflows. For instance, if the data reveals that the dipeptide is transported intact and hydrolyzed intracellularly (Workflow 1), and that its asparagine component is efficiently used for protein synthesis and to replenish the TCA cycle (Workflow 2), this would provide a strong mechanistic explanation for the observation that it rescues cells from glutamine-deprivation-induced apoptosis (Workflow 3).

Future research could delve deeper into the specific enzymes responsible for the dipeptide's hydrolysis and the transporters involved in its uptake. Furthermore, the role of the D-isomers could be specifically investigated by synthesizing and testing dipeptides with different stereochemistries (e.g., LL, LD, DD).

Conclusion

The biological role of DL-alanyl-DL-asparagine is currently a black box. However, by employing a systematic and multi-faceted experimental approach, as outlined in this guide, researchers can illuminate its metabolic fate and functional significance. This endeavor will not only expand our fundamental understanding of cellular metabolism but may also open new avenues for the development of novel therapeutics and specialized cell culture media. The exploration of such non-canonical biomolecules is a testament to the vast and intricate nature of cellular biochemistry, where many exciting discoveries still await.

References

-

Sasabe, J., et al. (2016). Intestinal D-amino acid oxidase of mice is a potent bactericidal enzyme against not only Vibrio cholerae but also other bacteria. Frontiers in Microbiology. [Link]

-

Christie, A., & Butler, M. (1994). Glutamine-based dipeptides are utilized in mammalian cell culture by extracellular hydrolysis catalyzed by a specific peptidase. Journal of Biotechnology, 37(3), 277-290. [Link]

-

Healthy Directions. (n.d.). D-Amino Acid: Benefits & Dosage. [Link]

-

Cava, F., et al. (2011). D-amino acids released by bacteria regulate innate immunity through the sweet taste receptor. Nature, 474(7352), 516-519. [Link]

-

Lee, J. H., et al. (2021). Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis. Biotechnology and Bioengineering, 118(1), 133-145. [Link]

-

Genchi, G. (2017). An overview on D-amino acids. Amino Acids, 49(9), 1521-1533. [Link]

-

Leiman, F., et al. (2019). D-amino Acids in Health and Disease: A Focus on Cancer. International Journal of Molecular Sciences, 20(18), 4538. [Link]

-

Sánchez-Kopper, A., et al. (2016). Tracking dipeptides at work-uptake and intracellular fate in CHO culture. Cytotechnology, 68(4), 1469-1483. [Link]

-

Eagle, H. (1955). Utilization of dipeptides by mammalian cells in tissue culture. Proceedings of the Society for Experimental Biology and Medicine, 89(1), 96-99. [Link]

-

Fincham, J. R. S., & Boulter, D. (1956). Uptake and metabolism of dipeptides by human red blood cells. Biochemical Journal, 62(1), 72-77. [Link]

-

Zhang, J., et al. (2014). Asparagine plays a critical role in regulating cellular adaptation to glutamine depletion. Molecular Cell, 56(2), 205-218. [Link]

-

Small Molecule Pathway Database. (n.d.). Asparagine Metabolism. [Link]

-

Reitzer, L. (2004). Biosynthesis of Glutamate, Aspartate, Asparagine, L-Alanine, and D-Alanine. EcoSal Plus. [Link]

-

Sun, L., et al. (2024). Metabolism of asparagine in the physiological state and cancer. Cancer Cell International, 24(1), 58. [Link]

-

Zhang, J., et al. (2014). Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion. Molecular Cell, 56(2), 205-218. [Link]

-

Sun, L., et al. (2024). Metabolism of asparagine in the physiological state and cancer. PubMed. [Link]

-

Zhang, J., et al. (2014). Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion. ResearchGate. [Link]

-

Reitzer, L. (2004). Biosynthesis of Glutamate, Aspartate, Asparagine, L-Alanine, and D-Alanine. PubMed. [Link]

-

Wu, D., et al. (2021). Coordination of asparagine uptake and asparagine synthetase expression modulates CD8+ T cell activation. JCI Insight, 6(9), e137761. [Link]

-

Bonfili, L., et al. (2021). Asparagine sustains cellular proliferation and c-Myc expression in glutamine-starved cancer cells. Oncology Reports, 45(6), 1-1. [Link]

-

Reitzer, L. (2004). Biosynthesis of Glutamate, Aspartate, Asparagine, L-Alanine, and D-Alanine. ResearchGate. [Link]

-

Wu, D., et al. (2020). Coordination of asparagine uptake and asparagine synthetase expression is required for T cell activation. bioRxiv. [Link]

-

Eelen, G., et al. (2018). Role of glutamine and interlinked asparagine metabolism in vessel formation. EMBO Journal, 37(1), 1-18. [Link]

-

Wu, D., et al. (2020). Coordination of asparagine uptake and asparagine synthetase expression is required for T cell activation. bioRxiv. [Link]

-

Wu, D., et al. (2021). Coordination of asparagine uptake and asparagine synthetase expression modulates CD8+ T cell activation. JCI Insight. [Link]

-

Ninja Nerd. (2017, May 29). Amino Acid Metabolism [Video]. YouTube. [Link]

-

Usacheva, T. R., et al. (2019). Thermodynamics of DL-alanyl-DL-asparagine dissolution in water–organic mixtures at 298.15 K. Russian Journal of Physical Chemistry A, 93(10), 1798-1803. [Link]

-

Wever, E., et al. (2015). Post-translational Introduction of d-Alanine into Ribosomally Synthesized Peptides by the Dehydroalanine Reductase NpnJ. Journal of the American Chemical Society, 137(39), 12496-12499. [Link]

-

Kumar, P. S., et al. (2010). Growth and characterization of DL-Alanine - A new NLO material from the amino acid family. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 20-24. [Link]

- Paul, A., et al. (1990). Preparation of D- or L-alanine or high enantiomeric purity. U.S.

Sources

- 1. Frontiers | Emerging Role of D-Amino Acid Metabolism in the Innate Defense [frontiersin.org]

- 2. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 3. d-amino Acids in Health and Disease: A Focus on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. An overview on D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asparagine plays a critical role in regulating cellular adaptation to glutamine depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asparagine Plays a Critical Role in Regulating Cellular Adaptation to Glutamine Depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of asparagine in the physiological state and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of asparagine in the physiological state and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutamine-based dipeptides are utilized in mammalian cell culture by extracellular hydrolysis catalyzed by a specific peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

Enzymatic degradation pathways of dl-Alanyl-dl-asparagine

An In-Depth Technical Guide to the Enzymatic Degradation Pathways of dl-Alanyl-dl-asparagine

Abstract

Peptides containing D-amino acids present unique biochemical challenges and opportunities due to their inherent resistance to degradation by common proteases. The dipeptide dl-Alanyl-dl-asparagine, composed of two D-enantiomeric amino acids, serves as a compelling model for understanding the specialized enzymatic machinery required for its catabolism. This guide provides a comprehensive exploration of the enzymatic pathways responsible for the degradation of this dipeptide. We will delve into the primary classes of enzymes capable of cleaving the D-Ala-D-Asn peptide bond, detail the subsequent metabolic fate of the resulting amino acids, and provide robust, field-tested experimental protocols for researchers to investigate these processes. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the metabolism of D-amino acid-containing peptides.

Introduction: The Significance of D-Amino Acid Dipeptides

In the landscape of protein biochemistry, L-amino acids are the canonical building blocks of proteins synthesized by the ribosome. Consequently, the vast majority of proteases and peptidases have evolved to recognize and hydrolyze peptide bonds between L-amino acids. Dipeptides containing D-amino acids, such as dl-Alanyl-dl-asparagine, are therefore intrinsically resistant to this mainstream proteolytic machinery[1][2]. This resistance makes them fascinating subjects for several fields:

-

Microbiology: D-alanine is a crucial component of peptidoglycan in bacterial cell walls. Enzymes that metabolize D-amino acid peptides, like D-alanyl-D-alanine dipeptidase, are central to bacterial survival and mechanisms of antibiotic resistance[3][4].

-

Drug Development: Incorporating D-amino acids into peptide-based drugs can significantly enhance their in-vivo stability and bioavailability by protecting them from rapid degradation[1][5]. Understanding the specific enzymes that can degrade them is critical for predicting drug metabolism and designing effective therapeutics.

-